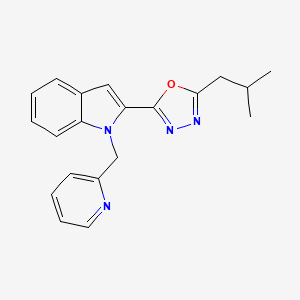

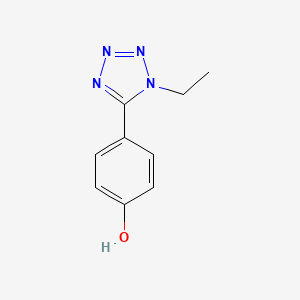

![molecular formula C15H20F3N5 B2745446 2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 516494-46-5](/img/structure/B2745446.png)

2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methodologies. For instance, a family of pyrazolo[1,5-a]pyrimidines (PPs) was synthesized using a simpler and greener synthetic methodology . Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines involving SNAr and Suzuki Cross-Coupling Reactions .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which can improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . For instance, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They can go from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidines, including compounds like 2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, are recognized for their broad range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Significant attention has been given to their structure-activity relationship (SAR) studies, highlighting the potential for developing drug-like candidates for various disease targets. This scaffolding's synthetic strategies and biological properties have been extensively explored, suggesting room for further medicinal chemistry exploitation (Cherukupalli et al., 2017).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrazolo[1,5-a]pyrimidine derivatives, are validated targets for type 2 diabetes mellitus treatment. The structural diversity within this class of compounds, including those with pyrazolo[1,5-a]pyrimidine cores, demonstrates significant potential for the development of new antidiabetic drugs. These compounds exhibit a wide array of biological activities, partly due to their interaction with the incretin molecules GLP-1 and GIP (Mendieta, Tarragó, & Giralt, 2011).

Optical Sensors and Biological Significance

Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for optical sensor applications. Besides, these compounds have a range of biological and medicinal applications, highlighting their versatility and potential in various scientific and therapeutic fields (Jindal & Kaur, 2021).

N-Heterocycle Synthesis

The synthesis of N-heterocycles, including those derived from pyrazolo[1,5-a]pyrimidines, employs chiral sulfinamides like tert-butanesulfinamide, illustrating the broad applicability of these compounds in creating structurally diverse and therapeutically relevant molecules. This methodology provides access to a variety of natural product analogs and compounds with potential therapeutic applications (Philip et al., 2020).

Catalysis and Synthesis of Bioactive Molecules

Hybrid catalysts are employed in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating the pyranopyrimidine core's importance in medicinal and pharmaceutical industries. This review covers the synthetic pathways and applications of these scaffolds, showcasing their potential in developing lead molecules with significant therapeutic effects (Parmar, Vala, & Patel, 2023).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its enzymatic activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the compound’s action on CDK2 can lead to the inhibition of these pathways, affecting cell proliferation and survival .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in structure requirement prediction for the observed antitumor activity . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .

Propriétés

IUPAC Name |

2-tert-butyl-7-piperazin-1-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N5/c1-14(2,3)10-8-12-20-11(15(16,17)18)9-13(23(12)21-10)22-6-4-19-5-7-22/h8-9,19H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIBENJQABAIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=C1)N=C(C=C2N3CCNCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)

![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)

![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)